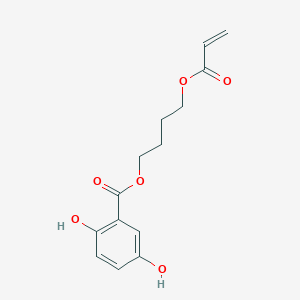
4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate is a chemical compound with the molecular formula C14H16O6 and a molecular weight of 280.27 g/mol. This compound is known for its unique structure, which combines an acryloyloxy group with a dihydroxybenzoate moiety. It is primarily used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate typically involves the esterification of 2,5-dihydroxybenzoic acid with 4-(acryloyloxy)butanol. The reaction is often catalyzed by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane. The reaction is carried out at room temperature for 24 hours, followed by purification through column chromatography .
Chemical Reactions Analysis
4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acryloyloxy group to a hydroxyl group.
Substitution: The hydroxyl groups on the benzoate moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides.
Scientific Research Applications
4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate is utilized in various fields of scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the production of specialty coatings and adhesives
Mechanism of Action
The mechanism of action of 4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate involves its interaction with various molecular targets. The acryloyloxy group can undergo polymerization, forming cross-linked networks that are useful in material science. The dihydroxybenzoate moiety can chelate metal ions, making it useful in catalysis and as an antioxidant .
Comparison with Similar Compounds
Similar compounds to 4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate include:
4-(Acryloyloxy)butyl 3,4-Dihydroxybenzoate: Similar structure but different hydroxyl group positions.
4-(Methacryloyloxy)butyl 2,5-Dihydroxybenzoate: Contains a methacryloyloxy group instead of an acryloyloxy group.
4-(Acryloyloxy)butyl 2,4-Dihydroxybenzoate: Different hydroxyl group positions on the benzoate moiety. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and hydroxyl positions
Properties
IUPAC Name |
4-prop-2-enoyloxybutyl 2,5-dihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-2-13(17)19-7-3-4-8-20-14(18)11-9-10(15)5-6-12(11)16/h2,5-6,9,15-16H,1,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJOIMZFVJERRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCOC(=O)C1=C(C=CC(=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride](/img/structure/B2808294.png)
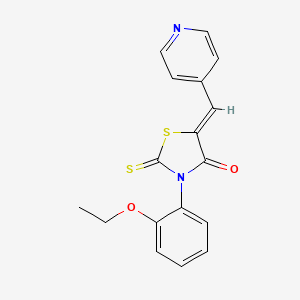
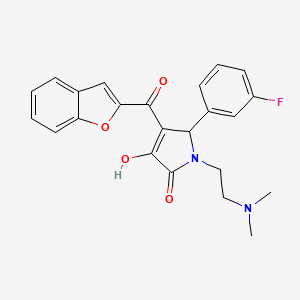
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2808299.png)

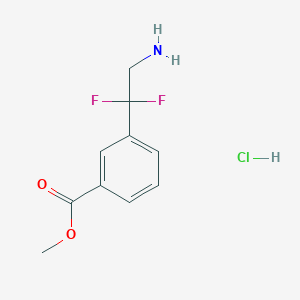
![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-methylimidazolidin-2-one](/img/structure/B2808305.png)
![3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2808307.png)
![2,5-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2808308.png)
![2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2808311.png)
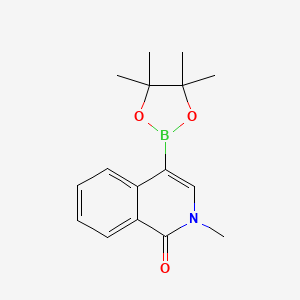
![6-bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2808313.png)
![2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2808315.png)
![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2808316.png)
